2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromo-substituted phenoxy group, a methoxy group, and an ethoxynaphthylidene moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-bromo-2-methoxyphenol with ethyl bromoacetate to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. Finally, the hydrazide is condensed with 2-ethoxynaphthaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. Additionally, the bromo and methoxy groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-methoxyphenoxy)acetohydrazide
- 2-ethoxynaphthylideneacetohydrazide
- 4-bromo-2-methoxyphenoxyacetic acid
Uniqueness
Compared to similar compounds, 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and methoxy groups, along with the ethoxynaphthylidene moiety, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H21BrN2O4 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H21BrN2O4/c1-3-28-19-10-8-15-6-4-5-7-17(15)18(19)13-24-25-22(26)14-29-20-11-9-16(23)12-21(20)27-2/h4-13H,3,14H2,1-2H3,(H,25,26)/b24-13+ |
InChI Key |
JDELGBJMLCSGCG-ZMOGYAJESA-N |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)COC3=C(C=C(C=C3)Br)OC |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)COC3=C(C=C(C=C3)Br)OC |
Origin of Product |
United States |
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